molecular formula C12H16ClNO B1444020 1-(2-Chloro-4-cyclopropylmethoxyphenyl)-ethylamine CAS No. 1339184-46-1

1-(2-Chloro-4-cyclopropylmethoxyphenyl)-ethylamine

Cat. No. B1444020
CAS RN: 1339184-46-1
M. Wt: 225.71 g/mol
InChI Key: ORLCNDJAANVFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-4-cyclopropylmethoxyphenyl)-ethylamine, or CCCMPE, is a synthetic amine compound with potential applications in scientific research. This compound has been studied extensively in the fields of biochemistry and physiology, and is believed to have a wide range of potential uses.

Scientific Research Applications

CCCMPE has been studied extensively in the fields of biochemistry and physiology. It has been used to study the effects of drugs on the body, as well as to investigate the effects of various hormones on the body. In addition, CCCMPE has been used in studies of the effects of various environmental factors on the body, such as air pollution and UV radiation. It has also been used to study the effects of various drugs and hormones on the immune system.

Mechanism of Action

CCCMPE is believed to act by binding to certain receptors in the body, such as the serotonin receptor. It is believed that this binding triggers a cascade of biochemical reactions that can lead to a variety of effects on the body. In addition, CCCMPE is believed to be able to modulate the activity of certain enzymes and proteins, which can lead to changes in the body’s physiology.
Biochemical and Physiological Effects
CCCMPE has been studied extensively in the fields of biochemistry and physiology. It has been found to have a wide range of effects on the body, including the modulation of various hormones, enzymes, and proteins. In addition, CCCMPE has been found to affect the body’s immune system, as well as its response to various environmental factors.

Advantages and Limitations for Lab Experiments

CCCMPE has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively non-toxic and has a wide range of applications. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain experiments. In addition, it can be difficult to accurately measure its concentration in solution.

Future Directions

There are several potential future directions for the use of CCCMPE in scientific research. It could be used to study the effects of various drugs and hormones on the body, as well as the effects of various environmental factors on the body. In addition, it could be used to study the effects of various drugs on the immune system, as well as to investigate the effects of various hormones on the immune system. Furthermore, CCCMPE could be used to study the effects of various drugs and hormones on the development of diseases, such as cancer and Alzheimer’s disease. Finally, it could be used to study the effects of various drugs and hormones on the aging process.

properties

IUPAC Name

1-[2-chloro-4-(cyclopropylmethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8(14)11-5-4-10(6-12(11)13)15-7-9-2-3-9/h4-6,8-9H,2-3,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLCNDJAANVFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OCC2CC2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-cyclopropylmethoxyphenyl)-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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